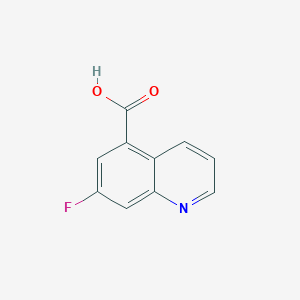

7-Fluoroquinoline-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position on the quinoline ring. The molecular formula of this compound is C10H6FNO2, and it has a molecular weight of 191.16 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-5-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on quinoline precursors with fluorine atoms. This can be achieved using reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反应分析

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification, a foundational reaction for modifying solubility and bioavailability. For example:

-

Reaction with ethanol under acidic catalysis yields ethyl 7-fluoroquinoline-5-carboxylate.

-

This reaction is critical for prodrug synthesis, as ester derivatives often exhibit improved membrane permeability compared to the parent acid.

Key Conditions :

-

Solvent: Anhydrous ethanol

-

Catalyst: Concentrated H₂SO₄

-

Temperature: Reflux (78°C)

-

Yield: ~85–92% (estimated from analogous fluoroquinolone esterifications) .

Nucleophilic Substitution at C-7

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS), enabling the introduction of amines, alcohols, or thiols. For instance:

-

Reaction with piperazine derivatives replaces fluorine with amine groups, enhancing antimicrobial potency .

Optimized Protocol (Analogous System) :

| Component | Details |

|---|---|

| Catalyst | {Mo 132} polyoxomolybdate (0.08 g) |

| Solvent | Water (5 mL) |

| Temperature | Reflux (100°C) |

| Reaction Time | 30 min |

| Yield | Up to 97% |

This method, validated for 7-halo-6-fluoroquinolone-3-carboxylic acids, demonstrates potential applicability to 5-carboxylic acid derivatives due to structural similarities .

Hydrolysis of Boron Complexes

The carboxylic acid group participates in hydrolysis reactions to regenerate active drug forms. A study involving boron-complexed fluoroquinolones (e.g., FQB 1–5 ) demonstrated:

-

Basic hydrolysis (2N NaOH) cleaves the difluoroboryl group, yielding free 7-fluoroquinoline-5-carboxylic acid derivatives .

-

Reaction yields ranged from 65% to 89%, with purity confirmed by TLC and ¹H NMR .

Representative Hydrolysis Outcomes :

| Starting Material | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| FQB-1 | FQH-1 (uracil analog) | 78 | >92% |

| FQB-2 | FQH-2 (benzimidazole) | 89 | >95% |

Amination and Heterocycle Functionalization

Substitution at C-7 with nitrogen-containing heterocycles significantly impacts biological activity. For example:

-

Introducing benzimidazole at C-7 (FQH-2 ) improved antimicrobial efficacy against Gram-negative bacteria (MIC: 1.56 µg/mL for E. coli) .

-

Piperazine substitution enhances lipophilicity and DNA gyrase binding, as seen in ciprofloxacin analogs .

Structure-Activity Relationship (SAR) :

| Heterocycle at C-7 | Antimicrobial Potency (vs. Moxifloxacin) |

|---|---|

| Benzimidazole | 90% |

| Tetrahydro-carbazole | 75% |

| 1,4-Dihydropyridine | 60% |

Mechanistic Insights

科学研究应用

Antibacterial Activity

7-Fluoroquinoline-5-carboxylic acid exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is often enhanced through structural modifications, such as the introduction of various substituents at the 7-position of the quinolone framework. For instance, piperazinyl moieties have been shown to increase the compound's lipophilicity and cellular penetration, leading to improved antimicrobial efficacy .

Case Study: Enhanced Activity with Structural Modifications

Research has demonstrated that derivatives of this compound can significantly outperform traditional fluoroquinolones like ciprofloxacin in inhibiting bacterial growth. In vitro studies indicated that certain analogs displayed a minimum inhibitory concentration (MIC) that was three to five times lower than that of standard fluoroquinolones when tested against pathogens such as Escherichia coli and Staphylococcus aureus .

Drug Resistance Mechanisms

The compound plays a crucial role in overcoming bacterial resistance mechanisms, particularly those associated with DNA gyrase inhibition. Studies have shown that this compound derivatives can form stable complexes with DNA gyrase, effectively blocking transcription and replication processes in resistant strains of bacteria. This mechanism has been explored through crystallographic and biochemical analyses, revealing the potential for developing new fluoroquinolone derivatives that circumvent existing resistance pathways .

Synthesis and Green Chemistry Approaches

The synthesis of this compound has been the subject of various studies aimed at improving yield and reducing environmental impact. Recent advancements include fast and green synthetic methods that minimize the use of toxic solvents and reagents while maximizing efficiency . These methods not only enhance production but also align with contemporary eco-friendly practices in pharmaceutical manufacturing.

Supramolecular Chemistry Applications

In supramolecular chemistry, this compound has been investigated for its interactions with macrocyclic hosts like cucurbituril. These host-guest systems have shown enhanced antibacterial properties due to improved stability and solubility of the active compounds in physiological conditions. The presence of cucurbituril significantly increases the photostability and antibacterial activity of fluoroquinolone derivatives, making them more effective over time against various bacterial strains .

Future Directions in Research

The ongoing exploration of this compound includes:

- Development of Novel Derivatives : Focus on synthesizing new analogs with improved pharmacokinetic properties and reduced toxicity.

- Combination Therapies : Investigating synergistic effects when combined with other antimicrobial agents to enhance overall efficacy.

- Clinical Trials : Conducting further clinical studies to establish safety profiles and therapeutic potentials in treating resistant bacterial infections.

作用机制

The mechanism of action of 7-Fluoroquinoline-5-carboxylic acid, particularly in its antibacterial applications, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, the compound induces double-strand breaks, leading to bacterial cell death .

相似化合物的比较

- 6-Fluoroquinoline-5-carboxylic acid

- 7-Fluoro-4-oxoquinoline-3-carboxylic acid

- 7-Fluoro-8-methoxyquinoline-5-carboxylic acid

Comparison: 7-Fluoroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolines, it may exhibit different levels of antibacterial activity, solubility, and stability. The presence of the fluorine atom at the 7th position enhances its ability to penetrate bacterial cell membranes and interact with target enzymes .

生物活性

7-Fluoroquinoline-5-carboxylic acid, a member of the fluoroquinolone class, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy against various pathogens.

Target Enzymes

The primary targets for this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and maintenance. The compound inhibits DNA synthesis by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and ultimately bacterial cell death .

Biochemical Pathways

Fluoroquinolones disrupt the normal function of DNA gyrase and topoisomerase IV, which are essential for introducing negative supercoils into DNA and decatenating daughter chromosomes during replication. This inhibition results in the cessation of DNA replication and transcription, effectively blocking bacterial growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of fluoroquinolones. These include good oral bioavailability, extensive tissue distribution, and a relatively long half-life, allowing for effective dosing regimens. The compound's ability to penetrate bacterial cell membranes is enhanced by the fluorine substitution at the 7-position .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated against a range of Gram-negative and Gram-positive bacteria. It shows potent activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to other fluoroquinolones .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.5 | High |

| S. aureus | 1.0 | Moderate |

| S. typhi | 2.0 | Moderate |

| Bacillus cereus | 0.25 | High |

Case Studies

- In Vitro Studies : Research demonstrated that this compound exhibited a significant reduction in bacterial growth in vitro, with enhanced activity noted when used in combination with other agents like cucurbituril (CB7), which improved stability and efficacy against pathogenic bacteria .

- In Vivo Studies : Animal models have shown that this compound effectively reduces infection rates in cases of bacterial skin infections, showcasing its potential as a therapeutic agent in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Antibacterial Spectrum | Unique Features |

|---|---|---|

| 6-Fluoroquinoline-5-carboxylic acid | Moderate against Gram-positive | Lacks fluorine at the 7-position |

| 7-Fluoro-4-oxoquinoline-3-carboxylic acid | Broad spectrum | Enhanced potency due to structural variations |

| 7-Fluoro-8-methoxyquinoline-5-carboxylic acid | High against Gram-negative | Methoxy group enhances solubility |

属性

IUPAC Name |

7-fluoroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBSIXAQDQPMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。